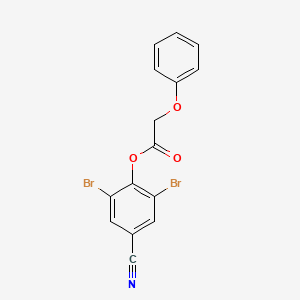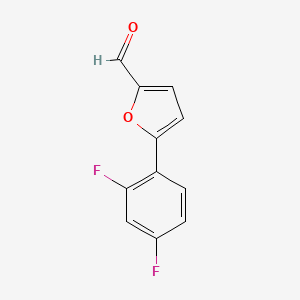
5-(2,4-Difluorophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6F2O2 and its molecular weight is 208.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in Extraction and Analysis of Phenolics
- Extraction Challenges : A study highlighted the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) during the extraction of phenolics from plants, which can be misidentified due to similar UV absorption characteristics (Chen et al., 2014). This research is crucial for understanding the chemical interferences in phenolic analysis.
2. Thermodynamic Properties
- Thermodynamics of Similar Compounds : Research on the thermodynamic properties of compounds closely related to 5-(2,4-Difluorophenyl)furan-2-carbaldehyde, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, provides insights into their stability and reactivity (Dibrivnyi et al., 2015).
3. Spectroscopic Analysis
- Spectroscopic Investigations : Spectroscopic studies, such as those on 5-(4-fluor-phenyl)-furan-2-carbaldehyde, help in understanding the structural and electronic properties of such compounds (Iliescu et al., 2002).
4. Biomass-Derived Chemicals
- Green Chemistry Applications : Furan-2-carbaldehydes, which are similar to this compound, have been used as green C1 building blocks in synthesizing bioactive compounds, showcasing their potential in sustainable chemistry (Yu et al., 2018).
5. Heterogeneously Catalyzed Reactions
- Chemical Industry Intermediates : Furfurals, including furan-2-carbaldehydes, are key intermediates in chemical industries. Their production via heterogeneously catalyzed processes is an area of active research, emphasizing their industrial significance (Karinen et al., 2011).
6. Natural Product Chemistry
- Isolation from Natural Sources : Studies on compounds isolated from natural sources, such as Gastrodia elata, which yield furan-2-carbaldehyde derivatives, contribute to the understanding of natural product chemistry and potential pharmacological applications (Huang et al., 2015).
7. Synthesis and Application in Organic Chemistry
- Synthetic Applications : Research into the synthesis of heteroaryl imines using furan-2-carbaldehyde demonstrates the utility of such compounds in organic synthetic methods (Amati et al., 2006).
8. Biobased Platform Chemicals
- Biobased Chemical Production : The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, related to furan-2-carbaldehydes, shows the potential of these compounds in producing biobased platform chemicals (Dijkman et al., 2014).
9. Nonenzymatic Browning in Food Science
- Food Science Applications : The role of compounds like furan-2-carbaldehyde in nonenzymatic browning during food processing is significant for understanding food quality and safety (Bornik & Kroh, 2013).
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKLUPUCUUTVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)
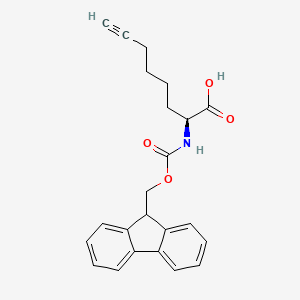
![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)

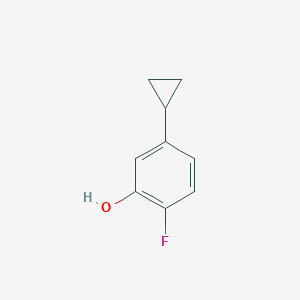
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)
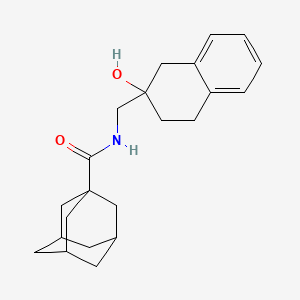
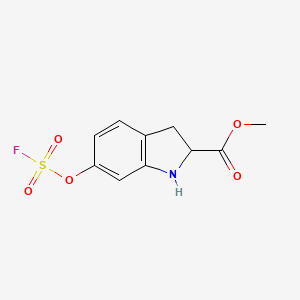
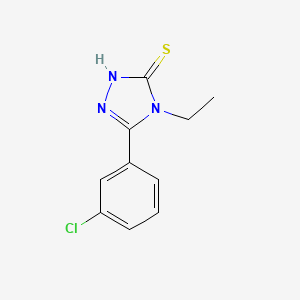
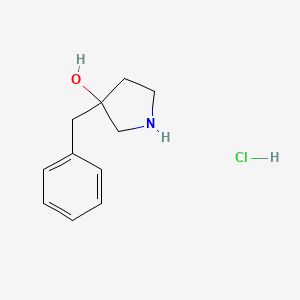
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
